(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate
Description
The compound "(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate" features a 2-chlorothiazole core substituted at the 5-position with a methylene group linked to a 3-methylbenzoate ester. Its synthesis likely involves esterification of 3-methylbenzoic acid with the corresponding (2-chloro-1,3-thiazol-5-yl)methanol, analogous to methods described in for similar esters .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8-3-2-4-9(5-8)11(15)16-7-10-6-14-12(13)17-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOSNMQPUEYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate typically involves the reaction of 2-chloro-1,3-thiazole with 3-methylbenzoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may play a role in binding to enzymes or receptors, while the benzoate ester group could influence the compound’s solubility and bioavailability. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethyl Analog (CAS 341967-66-6) :
The compound "(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate" () replaces the methyl group with a trifluoromethyl (-CF₃) group. The -CF₃ substituent is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the methyl group (-CH₃). This modification may improve metabolic stability and alter binding affinity in biological systems .- Morpholinosulfonylphenyl Ether (CAS 339105-31-6): In "(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether" (), the benzoate ester is replaced with a sulfonylmorpholine group.
Functional Group Modifications
- Oxime Derivatives: Compounds like "5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime" () incorporate an oxime group instead of an ester.
Thiadiazole and Thiazolidin-2-ylidene Derivatives :
and describe compounds where the thiazolylmethyl group is attached to thiadiazole or thiazolidin-2-ylidene cyanamide moieties. These structures exhibit distinct electronic profiles due to the presence of sulfur-rich heterocycles and cyanamide groups, which may confer insecticidal or herbicidal activity .
Neonicotinoid Insecticides and Metabolites
- Thiamethoxam (C₈H₁₀ClN₅O₃S): A second-generation neonicotinoid (), thiamethoxam contains a (2-chloro-1,3-thiazol-5-yl)methyl group linked to an oxadiazinan ring. Unlike the benzoate ester in the target compound, thiamethoxam’s nitroimine group enables strong binding to insect nicotinic acetylcholine receptors, making it highly effective against sap-sucking pests .
Metabolite (CAS 105843-36-5) :
The metabolite "1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine" () retains the thiazolylmethyl group but replaces the benzoate with a nitroimidazoline system. This structural shift alters biodegradation pathways and environmental persistence .
Crystallographic and Conformational Analysis
- The thiazole ring in "(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate" is expected to adopt a planar conformation, as observed in related structures (e.g., and ).
Solubility and Lipophilicity
- The methyl group in 3-methylbenzoate contributes moderate lipophilicity (logP ~3–4), whereas trifluoromethyl () and sulfonylmorpholine () substituents increase polarity, reducing logP values. This affects bioavailability and environmental mobility .
Comparative Data Table
Biological Activity
(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate is a compound of considerable interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 268.74 g/mol. The thiazole ring structure is significant for its biological activity, facilitating interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown efficacy against a range of microorganisms. They may disrupt microbial cell membranes or inhibit specific enzymatic pathways.
- Antifungal Properties : Studies indicate that thiazole derivatives can exhibit antifungal activity by targeting fungal cell wall synthesis or disrupting membrane integrity.
- Antitumor Effects : Preliminary research suggests potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth pathways.
Antimicrobial and Antifungal Activity
Research has demonstrated that thiazole derivatives can be potent against various bacterial and fungal strains. For instance:
- Against Bacteria : Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Bacillus spp. .
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 - 15.62 | |
| Candida albicans | 3.92 - 4.01 | |
| Aspergillus niger | 4.01 - 4.23 |
Case Studies
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy against clinically relevant strains, including MRSA. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of related compounds on human cell lines (e.g., HEK293 and CACO2). Results indicated that concentrations above certain thresholds led to reduced cell viability, highlighting the need for careful assessment in pharmaceutical applications .
Research Findings
Extensive research has been conducted on thiazole derivatives, underscoring their potential in drug development:
- Antifungal Research : Compounds structurally similar to this compound have been shown to be effective against various fungi, with some exhibiting MIC values comparable to established antifungal agents like fluconazole .
- Anticancer Studies : Investigations into the anticancer properties of thiazole derivatives suggest they may inhibit cancer cell proliferation through various pathways, although further studies are needed to fully elucidate these mechanisms .
Q & A
Q. What are the standard synthetic routes for (2-chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-1,3-thiazole-5-methanol with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) critically affect reaction efficiency. For instance, lower temperatures minimize side reactions like hydrolysis of the thiazole ring . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients, yielding >85% purity. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substituent positions, with the thiazole proton resonating at δ 7.8–8.2 ppm and the methyl benzoate group at δ 2.4–2.6 ppm .
- X-ray diffraction : Single-crystal analysis (e.g., using SHELX software ) reveals bond lengths (e.g., C-Cl: 1.72 Å) and dihedral angles between the thiazole and benzoate moieties, critical for understanding steric effects. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensure accuracy .
- Mass spectrometry : ESI-MS ([M+H]+ m/z ~296) validates molecular weight .
Q. What preliminary biological assays are used to screen this compound for activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing IC50 values to cisplatin .
- Insecticidal : Contact toxicity assays against Aphis gossypii (LC50 determination), referencing neonicotinoid analogs like clothianidin .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in scale-up production?
Low yields often arise from competing side reactions (e.g., thiazole ring decomposition). Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 1–2 h, improving throughput .
- In-line purification : Continuous flow systems with immobilized reagents minimize intermediate degradation .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
For example, if in vitro assays show potent anticancer activity but in vivo models fail to replicate this:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Poor bioavailability may explain discrepancies .
- Metabolite identification : Use HPLC-QTOF to detect degradation products (e.g., hydrolyzed benzoate) that lack activity .
- Formulation adjustments : Nanoencapsulation (e.g., liposomes) improves solubility and target delivery .
Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to target proteins (e.g., acetylcholinesterase for insecticidal activity). Compare docking scores with neonicotinoids like thiamethoxam .
- QSAR modeling : Use Gaussian 09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with bioactivity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How does the chlorine substituent on the thiazole ring influence reactivity and biological activity?
- Electrophilicity : The electron-withdrawing Cl enhances susceptibility to nucleophilic attack at the methylene bridge, impacting metabolic stability .
- Bioactivity : Chlorine increases lipophilicity (logP ~2.8), improving membrane permeability in antifungal assays . SAR studies show replacing Cl with F or H reduces insecticidal potency by 50–70% .
Q. What strategies stabilize this compound under varying storage conditions?
- Thermal stability : TGA analysis reveals decomposition >150°C. Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Karl Fischer titration monitors moisture content; silica gel desiccants maintain <5% humidity .
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) identify major degradation products via LC-MS .
Q. How can researchers design derivatives to overcome resistance in target organisms?
Q. What analytical workflows validate the compound’s purity for regulatory compliance?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm; purity >98% required for in vivo studies .
- Elemental analysis : Match experimental C, H, N values to theoretical (±0.3% tolerance) .
- Residual solvent analysis : GC-MS detects traces of DMF or THF (<500 ppm per ICH Q3C guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
